molecular formula C18H20N2O4 B5181669 N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

Cat. No. B5181669
M. Wt: 328.4 g/mol
InChI Key: QIJZBIHRZZJRMM-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as NBOMe, is a synthetic drug that belongs to the phenethylamine class. It is a potent hallucinogen and has gained popularity among recreational drug users in recent years. However, the use of NBOMe is associated with various health risks and has been linked to several deaths. In

Mechanism of Action

N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide acts as a partial agonist for the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release and subsequent changes in neuronal activity. The exact mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is not fully understood, but it is thought to involve the activation of the phospholipase C pathway and the release of intracellular calcium.
Biochemical and Physiological Effects
The use of N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide is associated with various biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiratory rate. N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide also affects the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can lead to alterations in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, its use is associated with various limitations, including its potential for toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research involving N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide. These include the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide and its effects on neuronal signaling pathways. Finally, there is a need for the development of safer and more effective synthetic drugs for research purposes.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide involves the reaction between 2,5-dimethoxybenzaldehyde and 4-methylbenzylamine, followed by reduction with sodium borohydride. The resulting product is then treated with ethyl chloroformate to form the final N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide compound.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to be a selective agonist for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. N-(2,5-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has also been used in studies investigating the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression.

properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-4-6-13(7-5-12)11-19-17(21)18(22)20-15-10-14(23-2)8-9-16(15)24-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJZBIHRZZJRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide

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